2-Bromo-4,5-difluoroaniline

Overview

Description

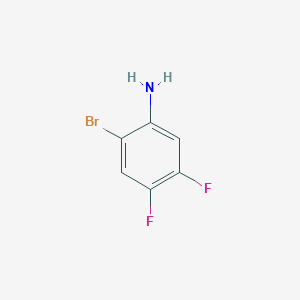

2-Bromo-4,5-difluoroaniline (CAS 64695-79-0) is a brominated and fluorinated aromatic amine with the molecular formula C₆H₄BrF₂N and a molecular weight of 208.0035 g/mol . Key physical properties include a density of 1.788 g/cm³, a boiling point of 234.8°C at standard pressure, and a flash point of 95.8°C . The compound features a benzene ring substituted with bromine at position 2 and fluorine atoms at positions 4 and 5, conferring unique electronic and steric properties. This structural motif makes it a versatile intermediate in organic synthesis, particularly in heterocyclic chemistry and pharmaceutical research. For instance, it serves as a precursor in the Gassman indole synthesis, enabling efficient one-pot indole formation with triethylamine and ethylthio-2-propanone .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4,5-difluoroaniline can be synthesized through several methods. One common approach involves the bromination of 4,5-difluoroaniline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-difluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4,5-difluoroaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-difluoroaniline depends on its specific application. In chemical reactions, the bromine and fluorine atoms influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used .

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

The reactivity and applications of bromo-difluoroanilines are highly dependent on the positions of substituents. Key analogs include:

Key Observations :

- Substituent Position Effects : The 2-bromo-4,5-difluoro isomer exhibits superior performance in indole synthesis compared to 2-bromo-4,6-difluoroaniline, likely due to reduced steric hindrance and optimized electronic effects for cyclization .

- Halogen Exchange : Replacing fluorine with chlorine (e.g., 2-bromo-4,6-dichloroaniline) increases molecular weight but lowers thermal stability (lower melting point) .

Biological Activity

2-Bromo-4,5-difluoroaniline is an organic compound with notable biological activity, characterized by its unique molecular structure, which includes a bromine atom and two fluorine atoms attached to an aniline core. This compound has garnered attention in various fields, particularly in medicinal chemistry and microbiology, due to its potential therapeutic applications.

- Molecular Formula : C₆H₄BrF₂N

- Molecular Weight : 208.01 g/mol

- Appearance : Off-white to yellowish-brown powder or crystal

The presence of halogen substituents significantly influences the compound's reactivity and biological interactions. The bromine atom can enhance lipophilicity, while the fluorine atoms can modulate electronic properties, potentially affecting the compound's interaction with biological targets.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. Notably, it has shown effectiveness against:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that the compound may interfere with bacterial cell wall synthesis mechanisms, although detailed mechanisms of action remain to be fully elucidated.

Anticancer Activity

In addition to its antibacterial properties, this compound has demonstrated potential anticancer activity against several cancer cell lines. Preliminary studies indicate that it may inhibit cell proliferation; however, further research is needed to clarify the specific pathways involved and to assess its efficacy in vivo.

While specific mechanisms of action for this compound are not yet fully characterized, it is hypothesized that its interactions with proteins and enzymes in metabolic pathways play a crucial role. The compound's structure may allow it to bind to active sites on enzymes or disrupt protein-protein interactions essential for bacterial growth and cancer cell survival.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a table summarizing key analogs:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 4-Bromo-2,5-difluoroaniline | C₆H₄BrF₂N | Bromine at position 4 instead of position 2 |

| 2-Bromo-4,6-difluoroaniline | C₆H₄BrF₂N | Fluorine atoms at positions 4 and 6 |

| 2-Bromo-3-fluoroaniline | C₆H₄BrFN | Contains only one fluorine atom at position 3 |

| 3-Bromo-4-fluoroaniline | C₆H₄BrFN | Bromine at position 3 instead of position 2 |

These compounds differ primarily in the positions of the halogen and fluorine substituents on the benzene ring, which significantly affects their chemical properties and biological activities.

Case Studies and Research Findings

- Antibacterial Study : A study conducted on the antibacterial efficacy of various halogenated anilines found that this compound showed superior activity against S. aureus compared to non-halogenated analogs. The study highlighted the importance of halogen positioning in enhancing antibacterial properties.

- Anticancer Research : In vitro studies revealed that treatment with this compound resulted in a significant reduction in cell viability in certain cancer cell lines. The compound was noted for its ability to induce apoptosis, although further investigations are required to identify specific apoptotic pathways activated by this compound.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-Bromo-4,5-difluoroaniline, and how do reaction conditions influence yields?

Methodological Answer: The synthesis of this compound often involves selective halogenation and functional group manipulation. A notable approach is the Gassman indole synthesis , which outperforms traditional methods like the Fischer indole cyclization. For example, treating the aniline precursor with tert-butyl hypochlorite, followed by ethylthio-2-propanone and triethylamine, achieves high yields (>90%) in a one-pot reaction .

Q. What purification and storage protocols are recommended for this compound?

Methodological Answer: Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol. Storage at 0–6°C under inert gas (N₂/Ar) is critical due to sensitivity to air and moisture. Stability tests show decomposition <5% over 6 months under these conditions .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : Fluorine substituents cause complex splitting (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons; ¹⁹F NMR: δ -110 to -120 ppm).

- Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 208) confirms molecular weight.

- XRD : Used to resolve regiochemical ambiguities in derivatives (e.g., C-Br bond length ~1.89 Å) .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from fluorine coupling and rotational isomers. Strategies include:

- Variable Temperature NMR : Identifies dynamic processes (e.g., -40°C to freeze conformers).

- DFT Calculations : Predict chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set).

- 2D NOESY : Maps spatial proximity of substituents (e.g., bromo-fluoro interactions) .

Q. What role does this compound play in medicinal chemistry, particularly antibacterial agents?

Methodological Answer: This compound is a key intermediate in synthesizing indoloquinolone antibiotics . Its bromine atom enables Suzuki-Miyaura cross-coupling to introduce pharmacophores, while fluorine enhances metabolic stability. For example, derivatives exhibit MIC values of 0.5–2 µg/mL against Staphylococcus aureus .

Q. How can reaction optimization address low yields in electrophilic substitutions of this compound?

Methodological Answer: The electron-withdrawing bromo and fluoro groups deactivate the ring, requiring aggressive conditions:

Properties

IUPAC Name |

2-bromo-4,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTIDJREEDINSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458720 | |

| Record name | 2-Bromo-4,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64695-79-0 | |

| Record name | 2-Bromo-4,5-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64695-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,5-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.